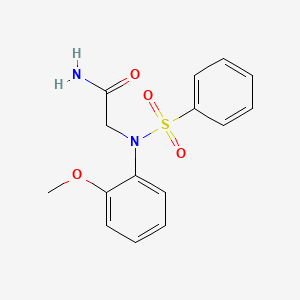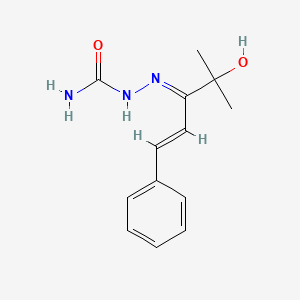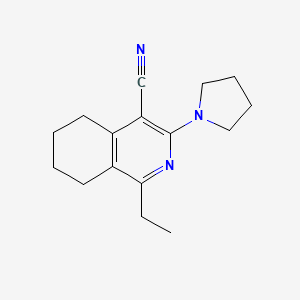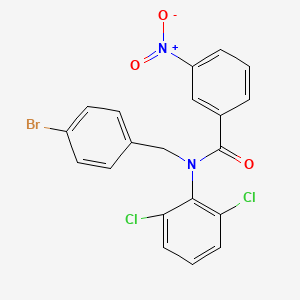![molecular formula C13H11N3O2 B5530603 N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)
N-[2-(aminocarbonyl)phenyl]nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(aminocarbonyl)phenyl]nicotinamide derivatives typically involves condensation reactions. A study by Elkaeed et al. (2022) describes the synthesis of a nicotinamide-based derivative through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, showcasing the versatility of nicotinamide derivatives in drug design and development (Elkaeed et al., 2022).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including this compound, has been optimized using Density Functional Theory (DFT). These studies confirm the stability and reactivity of these compounds, providing insights into their potential as pharmacophores (Elkaeed et al., 2022).
Chemical Reactions and Properties
Nicotinamide derivatives participate in a variety of chemical reactions, including aminocarbonylation, which is pivotal for creating N-substituted nicotinamides of biological importance. Takács et al. (2007) demonstrated the aminocarbonylation of iodopyridines to synthesize N-substituted nicotinamides, highlighting the chemical versatility of these compounds (Takács et al., 2007).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug design. The crystalline structure of these compounds often influences their pharmacokinetic and pharmacodynamic properties, affecting their efficacy as therapeutic agents.
Chemical Properties Analysis
This compound and its derivatives exhibit a range of chemical properties including reactivity towards various chemical groups, stability under different conditions, and interactions with biological targets. These properties are essential for their function as inhibitors of specific enzymes or receptors in biological systems, as evidenced by their inhibitory effects against VEGFR-2 and other targets (Elkaeed et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-5-1-2-6-11(10)16-13(18)9-4-3-7-15-8-9/h1-8H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRTBDEHJZEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)



![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)
![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)